
L-Cystine N-carboxyanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine N-carboxyanhydride is a chemical compound used primarily in the synthesis of polypeptides. It is derived from L-cystine, an amino acid that contains a disulfide bond. This compound is particularly significant in the field of polymer chemistry due to its ability to form polypeptide chains through ring-opening polymerization. The unique properties of this compound make it a valuable tool in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: L-Cystine N-carboxyanhydride is typically synthesized through the reaction of L-cystine with phosgene or triphosgene. The reaction involves the formation of a cyclic anhydride from the amino acid. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: L-Cystine N-carboxyanhydride undergoes several types of chemical reactions, including:
Ring-Opening Polymerization: This is the primary reaction for this compound, where the cyclic anhydride opens to form polypeptide chains.
Oxidation and Reduction: The disulfide bond in L-cystine can undergo oxidation and reduction reactions, which are important for the stability and functionality of the resulting polypeptides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the anhydride ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Ring-Opening Polymerization: Typically initiated by primary amines or metal catalysts under controlled temperatures.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction.
Substitution Reactions: Nucleophiles such as triphenylphosphine are used under mild conditions to achieve the desired substitution.
Major Products:
Polypeptides: The primary product of ring-opening polymerization.
Oxidized or Reduced Forms of L-Cystine: Depending on the specific oxidation or reduction conditions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学的研究の応用
L-Cystine N-carboxyanhydride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polypeptides and other polymeric materials with specific properties.
Biology: Employed in the study of protein folding and stability, as well as in the development of biomaterials.
Medicine: Utilized in drug delivery systems, particularly for the targeted delivery of anti-tumor agents.
Industry: Applied in the production of biodegradable polymers and nanomaterials for various industrial applications.
作用機序
The mechanism of action of L-Cystine N-carboxyanhydride involves the ring-opening polymerization process, where the cyclic anhydride reacts with initiators to form polypeptide chains. The disulfide bond in L-cystine plays a crucial role in the stability and functionality of the resulting polymers. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various applications.
類似化合物との比較
L-Cystine N-carboxyanhydride is unique due to its disulfide bond, which imparts specific properties to the resulting polypeptides. Similar compounds include:
L-Glutamic Acid N-carboxyanhydride: Used in the synthesis of polyglutamic acid.
L-Lysine N-carboxyanhydride: Utilized in the production of polylysine.
L-Phenylalanine N-carboxyanhydride: Employed in the synthesis of polyphenylalanine.
Compared to these compounds, this compound offers unique redox-responsive properties due to the presence of the disulfide bond, making it particularly valuable in applications requiring controlled release and stability.
特性
分子式 |
C8H8N2O6S2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |
InChIキー |
AJOSXZJYTSNNSS-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

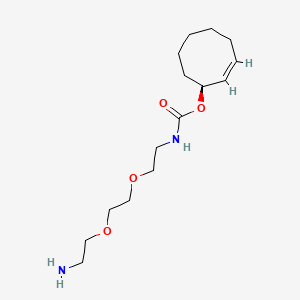

![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
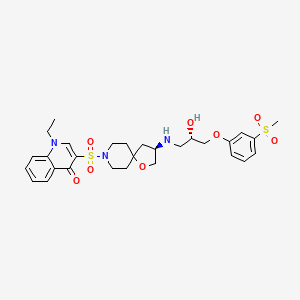
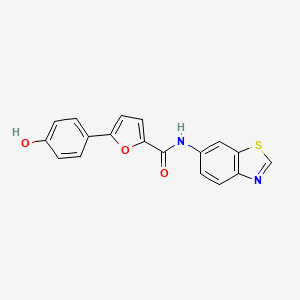
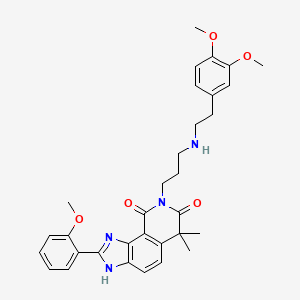

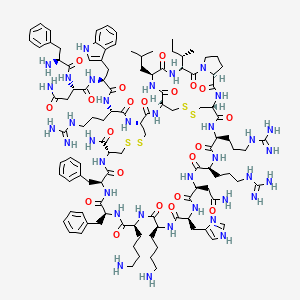
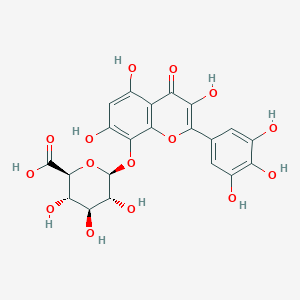
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)
